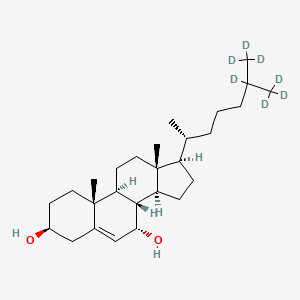

7alpha-Hydroxycholesterol-d7

Description

Contextual Significance of 7alpha-Hydroxycholesterol (B24266) in Sterol Metabolism

7α-Hydroxycholesterol is a critical oxysterol that serves as a primary precursor in the classical or "neutral" pathway of bile acid synthesis. wikipedia.orgnih.gov This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum of liver cells. nih.govwikipedia.org The conversion of cholesterol to 7α-hydroxycholesterol by CYP7A1 is the first and rate-limiting step in this essential metabolic process. wikipedia.orgwikipedia.org

Bile acids are crucial for the digestion and intestinal absorption of dietary fats and fat-soluble vitamins. wikipedia.org Beyond their role in digestion, they are also important signaling molecules that regulate their own synthesis and transport, as well as cholesterol, lipid, and glucose homeostasis. nih.gov The synthesis of bile acids is a major route for the elimination of cholesterol from the body. Therefore, the regulation of CYP7A1 activity and the production of 7α-hydroxycholesterol are central to maintaining cholesterol balance. wikipedia.org

Rationale for Utilizing 7alpha-Hydroxycholesterol-d7 in Mechanistic Investigations

The use of this compound is primarily as an internal standard for the precise quantification of endogenous 7α-hydroxycholesterol in various biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biomol.comscientificlabs.com

In mechanistic studies of sterol metabolism, accurate measurement of key intermediates is paramount. Due to its structural similarity and identical chemical properties to the endogenous analyte, this compound co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. washington.edu However, its increased mass due to the seven deuterium (B1214612) atoms allows it to be distinguished from the unlabeled 7α-hydroxycholesterol. nih.gov

By adding a known amount of this compound to a biological sample at an early stage of preparation, any loss of the analyte during sample extraction, purification, and analysis can be corrected for. This leads to highly accurate and reproducible quantification of 7α-hydroxycholesterol levels. This precision is crucial for studying the activity of enzymes like CYP7A1, understanding the regulation of bile acid synthesis, and investigating the role of sterol metabolism in various physiological and pathological conditions. nih.gov

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C27H39D7O2 |

| Molecular Weight | 409.7 g/mol nih.gov |

| CAS Number | 349553-94-2 biomol.com |

| Synonyms | This compound biomol.com |

| Purity | >99% deuterated forms (d1-d7) biomol.com |

| Formulation | Solid biomol.com |

Table 2: Applications of this compound in Research

| Research Area | Application |

| Metabolomics | Internal standard for quantification of 7α-hydroxycholesterol biomol.com |

| Enzymology | Assessing the activity of cholesterol 7α-hydroxylase (CYP7A1) nih.gov |

| Clinical Research | Studying disorders of bile acid synthesis and cholesterol metabolism |

| Drug Development | Evaluating the effect of pharmacological agents on sterol metabolism |

Structure

3D Structure

Propriétés

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1/i1D3,2D3,17D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXZMSRRJOYLLO-WCYTWDCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies Employing 7alpha Hydroxycholesterol D7

Mass Spectrometry-Based Quantification Strategies

Mass spectrometry (MS) has become an indispensable technique for the sensitive and specific quantification of low-abundance biomolecules like oxysterols. The use of stable isotope-labeled internal standards, such as 7alpha-Hydroxycholesterol-d7, is fundamental to achieving reliable and reproducible results.

Role as an Internal Standard for Oxysterol Analysis

This compound is widely employed as an internal standard for the quantification of its non-labeled counterpart, 7alpha-hydroxycholesterol (B24266), and other related oxysterols. caymanchem.comscientificlabs.comsigmaaldrich.com An internal standard is a known amount of a substance added to a sample at the beginning of the analytical process. It experiences the same sample preparation steps (extraction, derivatization) and analysis conditions as the analyte of interest. By comparing the MS signal of the analyte to that of the internal standard, any variations in sample handling or instrument response can be corrected, leading to highly accurate quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of oxysterols like 7alpha-hydroxycholesterol, a derivatization step, typically trimethylsilylation, is required to increase their volatility. researchgate.netjsbms.jp this compound has been successfully used as an internal standard in GC-MS methods for the measurement of cholesterol and oxysterols in various biological matrices. scientificlabs.comsigmaaldrich.comnih.gov

In a typical GC-MS workflow, after extraction from the biological sample, the lipid fraction containing both the endogenous oxysterols and the added this compound is derivatized. jsbms.jp The resulting derivatives are then separated by the gas chromatograph and detected by the mass spectrometer. The mass spectrometer is often operated in selected ion monitoring (SIM) mode, where it is set to detect specific ions characteristic of the analyte and the internal standard. nih.gov This enhances the sensitivity and selectivity of the analysis. For instance, in the analysis of 7-oxocholesterol, after reduction and derivatization, the ions at m/z 456 (for the unlabeled compound) and m/z 463 (for the deuterium-labeled standard) can be monitored. nih.gov

Table 1: GC-MS Applications of this compound

| Application | Analyte(s) | Internal Standard | Key Findings |

|---|---|---|---|

| Oxysterol Measurement | Cholesterol and oxysterols | This compound | Enables robust quantification in biological samples. scientificlabs.comsigmaaldrich.com |

| Bile Acid Synthesis Indicator | 7alpha-hydroxycholesterol | [2H7]7alpha-hydroxycholesterol | Serum levels of 7alpha-hydroxycholesterol correlate with bile acid synthesis rates. nih.gov |

| Cholesterol 7alpha-Hydroxylase Activity | 7alpha-hydroxycholesterol | Not specified, but SIM used | Quantified the formation of 7alpha-hydroxycholesterol in rat liver microsomes. nih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for oxysterol analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization in many cases. mdpi.comnih.gov this compound is an extensively used internal standard in LC-MS/MS assays for the quantification of 7alpha-hydroxycholesterol and other oxysterols in diverse biological samples, including plasma, liver microsomes, and tissues. caymanchem.commdpi.comnih.govresearchgate.net

In LC-MS/MS, the sample extract is injected into a liquid chromatograph for separation, followed by detection with a tandem mass spectrometer. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor ion and its characteristic product ion. For example, an LC-MS/MS method for 7alpha-hydroxycholesterol used the MRM transition of 385.1 -> 159.1 for the analyte and 376.4 -> 266.3 for the D7-cholesterol internal standard. nih.govresearchgate.net This high specificity is crucial for distinguishing between isomeric oxysterols, such as 7alpha- and 7beta-hydroxycholesterol. mdpi.com

Table 2: LC-MS/MS Applications of this compound

| Application | Analyte(s) | Internal Standard(s) | Key Findings |

|---|---|---|---|

| Oxysterol Quantification | 7alpha-hydroxycholesterol | This compound | Intended for use in GC- or LC-MS for quantification. caymanchem.com |

| CYP7A1 Activity Assessment | 7alpha-OH cholesterol | D7-cholesterol | Developed a validated LC-MS/MS method to determine CYP7A1 activity in liver microsomes. nih.govresearchgate.net |

| Quantitative Metabolomics | 7 oxysterols including 7alpha-OHC | 27-OHC-D5 and 24-OHC-D7 | Optimized LC-MS/MS method for simultaneous quantification of oxysterols in plasma, cerebral cortex, and liver. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Isotope Dilution Mass Spectrometry for Quantitative Metabolomics

Isotope dilution mass spectrometry (IDMS) is considered a gold standard for quantitative analysis, providing the highest level of accuracy and precision. capes.gov.brrsc.org This technique relies on the use of a stable isotope-labeled analog of the analyte, such as this compound, as an internal standard. capes.gov.br By adding a known amount of the labeled standard to the sample, the concentration of the endogenous analyte can be determined by measuring the ratio of the unlabeled to the labeled form.

IDMS is particularly valuable in quantitative metabolomics, where the goal is to obtain accurate concentration data for a large number of metabolites. mdpi.com The use of this compound in IDMS workflows allows for the precise quantification of 7alpha-hydroxycholesterol, a key metabolite in the bile acid synthesis pathway. nih.gov This accurate quantification is crucial for understanding the regulation of cholesterol homeostasis and its dysregulation in various diseases.

Stable Isotope Tracer Kinetic Studies

Stable isotope tracer kinetic studies are powerful tools for investigating the dynamics of metabolic pathways in vivo. These studies involve the administration of a stable isotope-labeled precursor, and the incorporation of the label into downstream metabolites is monitored over time. This allows for the determination of metabolic fluxes, which are the rates of conversion of metabolites through a pathway.

Elucidation of Cholesterol Catabolic Fluxes

This compound can be utilized in stable isotope tracer studies to elucidate the fluxes through the cholesterol catabolic pathways, primarily the synthesis of bile acids. While direct use as a tracer to measure its own production from cholesterol is less common than using labeled cholesterol, its role as an internal standard is critical in studies that do use labeled cholesterol to trace catabolic pathways. Accurate quantification of the labeled and unlabeled pools of 7alpha-hydroxycholesterol is essential for calculating the rate of its formation from cholesterol.

By administering a stable isotope-labeled form of cholesterol, researchers can trace its conversion to 7alpha-hydroxycholesterol, the first and rate-limiting step in the classical (or neutral) pathway of bile acid synthesis. mdpi.com The subsequent analysis of the isotopic enrichment of 7alpha-hydroxycholesterol, accurately measured using this compound as an internal standard, allows for the calculation of the flux through this important catabolic route. These kinetic studies provide valuable insights into how cholesterol metabolism is regulated and how it is altered in various physiological and pathological states. rug.nlelifesciences.org

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 7alpha-hydroxycholesterol |

| 7beta-hydroxycholesterol |

| 7-oxocholesterol |

| Cholesterol |

| 27-hydroxycholesterol-26,26,26,27,27-d5 |

| 24-hydroxycholesterol-25,26,26,26,27,27,27-d7 |

| 7alpha-hydroxy-4-cholesten-3-one (B24208) |

| Lathosterol |

| 7-dehydrocholesterol (B119134) |

| Desmosterol |

| Stigmasterol |

| Sitosterol |

| Campesterol |

| 4-cholesten-3-one |

| Cholic acid |

| Chenodeoxycholic acid |

Measurement of Bile Acid Biosynthesis Rates in Biological Systems

The use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enables the accurate measurement of circulating levels of endogenous 7alpha-Hydroxycholesterol. nih.govchemicalbook.comscientificlabs.com These measurements serve as a surrogate marker for the rate of bile acid synthesis. mdpi.com While direct calculation of the absolute synthesis rate from a single serum measurement can be challenging, this method is highly effective for assessing relative changes in bile acid synthesis under various physiological and pathological conditions. nih.gov

For instance, studies have utilized this methodology to investigate the effects of pharmacological interventions on bile acid metabolism. The administration of cholestyramine, a bile acid sequestrant, has been shown to significantly increase serum concentrations of 7alpha-Hydroxycholesterol, reflecting an upregulation of bile acid synthesis to compensate for the increased fecal excretion of bile acids. nih.gov Conversely, conditions such as advanced liver cirrhosis are associated with markedly lower serum levels of 7alpha-Hydroxycholesterol, indicating impaired bile acid production. nih.gov

Isotope dilution mass spectrometry, employing the infusion of deuterated tracers like this compound, allows for the determination of the plasma appearance rate of 7alpha-Hydroxycholesterol. nih.gov This provides a dynamic measure of its production rate and offers insights into the activity of the classical bile acid synthesis pathway. mdpi.comnih.gov

Table 1: Research Findings on the Use of this compound in Measuring Bile Acid Biosynthesis

| Research Focus | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| Indicator of Bile Acid Synthesis | GC-MS with [2H7]7alpha-hydroxycholesterol as internal standard | Serum 7alpha-hydroxycholesterol correlates with bile acid synthesis; levels are decreased in liver cirrhosis and increased with cholestyramine treatment. | nih.gov |

| Surrogate Marker of Synthesis Rates | Isotope dilution techniques | Plasma appearance rate of 7alpha-hydroxycholesterol can be measured to study modifications in the classical pathway. | mdpi.com |

| Quantifying Plasma Appearance Rates | Intravenous infusion of deuterated 7alpha-hydroxycholesterol and GC-MS analysis | A minimally invasive method to quantify the rate of the first step in the classical pathway of bile acid synthesis. | nih.gov |

| Method for Determining CYP7A1 Activity | LC-MS/MS with D7-cholesterol as internal standard | Developed a validated method to measure 7alpha-OH cholesterol in liver microsomes to assess CYP7A1 activity. | nih.gov |

Characterization of Sterol Interconversion Pathways

Beyond its role in bile acid synthesis, 7alpha-Hydroxycholesterol is an intermediate in a complex network of sterol interconversions. The precise measurement of its levels, facilitated by the use of this compound, is crucial for elucidating these pathways.

The classical pathway of bile acid synthesis involves the conversion of 7alpha-Hydroxycholesterol into 7alpha-hydroxy-4-cholesten-3-one. mdpi.com This subsequent metabolite is also considered a reliable marker for bile acid synthesis, as it is not formed through non-enzymatic oxidation of cholesterol. uzh.ch The use of deuterated standards, including derivatives of this compound like 7alpha-hydroxy-4-cholesten-3-one-d7 (B10790189), is essential for accurately quantifying these downstream metabolites and understanding the flux through the pathway. sigmaaldrich.com

Studies involving the administration of labeled precursors, such as radiolabeled 7alpha-hydroxycholesterol, have been instrumental in tracing the metabolic fate of this oxysterol. nih.govjci.org These experiments have confirmed that 7alpha-hydroxycholesterol is rapidly metabolized to the primary bile acids, cholic acid and chenodeoxycholic acid. nih.gov

Table 2: Research Findings on the Use of this compound in Characterizing Sterol Interconversion

| Research Focus | Analytical Method | Key Findings | Reference |

|---|---|---|---|

| Metabolism to Bile Acids | Administration of radiolabeled 7alpha-hydroxycholesterol and subsequent analysis | 7alpha-hydroxycholesterol is a direct precursor to both cholic acid and chenodeoxycholic acid. | nih.gov |

| Alternative Bile Acid Synthesis Pathway | Use of deuterated isotopomers of 7alpha-hydroxycholesterol and 27-hydroxycholesterol (B1664032) | Allows for the simultaneous evaluation of the classical and alternative pathways of bile acid synthesis. | nih.gov |

| Role of Downstream Metabolites | LC-MS/MS with deuterated standards | 7alpha-hydroxy-4-cholesten-3-one is a specific marker for the classical pathway, and its measurement is enhanced by deuterated internal standards. | uzh.ch |

Investigating Bile Acid Biosynthesis Pathways Through 7alpha Hydroxycholesterol D7

The Classical (Neutral) Bile Acid Synthesis Pathway

The classical, or neutral, pathway is the primary route for bile acid production in humans, accounting for the majority of synthesis. researchgate.netresearchgate.net This hepatic process begins with the conversion of cholesterol into the primary bile acids, cholic acid and chenodeoxycholic acid. The initial and rate-limiting step is the 7-alpha hydroxylation of cholesterol, a reaction catalyzed by the enzyme Cholesterol 7alpha-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum. nih.govki.se The product of this reaction, 7alpha-hydroxycholesterol (B24266), is a key intermediate that is further metabolized to form the final bile acid products. nih.gov

In these analytical methods, 7alpha-Hydroxycholesterol-d7 serves as an ideal internal standard. nih.gov An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples to correct for any loss of analyte during sample processing or instrumental analysis. By comparing the mass spectrometric signal of the endogenous 7alpha-hydroxycholesterol to the signal of the added this compound, researchers can achieve highly accurate and precise quantification of the CYP7A1-produced metabolite. nih.gov This allows for a reliable assessment of CYP7A1's enzymatic activity in various experimental conditions, such as in studies using liver microsomes. nih.govresearchgate.net

A typical LC-MS/MS method involves protein precipitation from the sample, followed by chromatographic separation and mass spectrometric detection. nih.gov The table below summarizes key parameters from a validated method for determining CYP7A1 activity. researchgate.netnih.gov

| Parameter | 7alpha-hydroxycholesterol (Analyte) | This compound (Internal Standard) |

| Mass Spectrometry Mode | APCI (+) | APCI (+) |

| MRM Transition | 385.1 -> 159.1 | 376.4 -> 266.3 |

| Linear Response Range | 1.563 to 100.0 ng/ml | N/A |

| Retention Time | ~1.5 min | ~3.0 min |

| Data derived from a validated LC-MS/MS method for the quantification of 7alpha-hydroxycholesterol using its deuterated internal standard. researchgate.netnih.gov |

Following its formation, 7alpha-hydroxycholesterol is converted to the primary bile acids, cholic acid and chenodeoxycholic acid, through a series of enzymatic reactions. nih.govki.se Using a stable isotope-labeled tracer like this compound allows researchers to follow the metabolic fate of this key intermediate through the downstream pathway. When introduced into an in vitro or in vivo system, the deuterium (B1214612) atoms on the molecule act as a "tag" that can be detected by mass spectrometry.

This tracing methodology enables the direct observation and quantification of the conversion of 7alpha-hydroxycholesterol into its subsequent metabolites. ki.se Researchers can measure the appearance of the deuterium label in cholic acid and chenodeoxycholic acid, providing a dynamic view of the flux through the classical pathway. ki.se This approach is invaluable for studying how different physiological states or pharmacological interventions affect the efficiency of primary bile acid synthesis. focusbiomolecules.com

Assessment of Cholesterol 7alpha-Hydroxylase (CYP7A1) Activity

Analysis of Key Intermediates in Bile Acid Synthesis

The classical pathway involves several crucial intermediate compounds whose concentrations can provide significant insight into the regulation of bile acid metabolism. The analysis of these intermediates, often facilitated by their deuterated analogues, is a cornerstone of modern research in this field.

7alpha-hydroxycholesterol is rapidly converted into 7alpha-Hydroxy-4-cholesten-3-one (B24208) (C4) by the enzyme 3-beta-hydroxy-delta-5-C27-steroid oxidoreductase (HSD3B7). researchgate.netnih.gov C4 is considered a more stable and reliable serum marker for the rate of bile acid synthesis than its precursor, 7alpha-hydroxycholesterol, which can be formed non-enzymatically through auto-oxidation of cholesterol. uzh.ch The concentration of C4 in peripheral blood shows a strong correlation with the enzymatic activity of hepatic CYP7A1. nih.gov

The development of robust LC-MS/MS assays for C4 has been a significant advance. endocrine-abstracts.orgnih.gov In these assays, 7alpha-hydroxy-4-cholesten-3-one-d7 (B10790189) (C4-d7) is widely used as the internal standard, ensuring the accuracy and reproducibility of the measurement. uzh.chbmj.com This analytical approach is used in clinical research to investigate disorders of bile acid metabolism, such as bile acid diarrhea, where elevated C4 levels reflect the increased synthesis of bile acids. nih.govbmj.comdroracle.ai

| Application | Analyte | Internal Standard | Key Finding |

| Assessment of Bile Acid Synthesis Rate | 7alpha-Hydroxy-4-cholesten-3-one (C4) | 7alpha-hydroxy-4-cholesten-3-one-d7 (C4-d7) | Serum C4 levels correlate strongly with hepatic CYP7A1 activity. nih.gov |

| Investigation of Bile Acid Diarrhea | 7alpha-Hydroxy-4-cholesten-3-one (C4) | 7alpha-hydroxy-4-cholesten-3-one-d7 (C4-d7) | Elevated C4 levels are indicative of increased bile acid production. bmj.comdroracle.ai |

| Research applications utilizing the measurement of C4 with its deuterated internal standard. uzh.chnih.govnih.govbmj.comdroracle.ai |

The metabolic pathway diverges at the level of C4, leading to either cholic acid or chenodeoxycholic acid. ki.sereactome.org The enzyme sterol 12alpha-hydroxylase (CYP8B1) plays a pivotal role in this branch point. nih.gov When CYP8B1 is active, it hydroxylates C4 at the 12-alpha position, shunting the intermediate toward the synthesis of cholic acid. ki.sereactome.org In the absence of CYP8B1 activity, C4 is further metabolized to form chenodeoxycholic acid. researchgate.netnih.gov

By administering this compound and subsequently measuring the isotopic enrichment in the products C4, cholic acid, and chenodeoxycholic acid, researchers can dissect the activities of the specific enzymes involved. For example, the rate of formation of labeled C4 from the labeled precursor provides a measure of HSD3B7 activity. Similarly, the ratio of labeled cholic acid to labeled chenodeoxycholic acid can be used to probe the in vivo activity of CYP8B1, offering a deeper understanding of the regulatory mechanisms that control the composition of the bile acid pool.

Enzymatic Mechanisms and Metabolic Regulation Explored with 7alpha Hydroxycholesterol D7

Substrate Specificity and Catalytic Activity of Cholesterol 7alpha-Hydroxylase (CYP7A1)

Cholesterol 7alpha-hydroxylase (CYP7A1) is the initial and rate-limiting enzyme in the classic pathway of bile acid synthesis, which is responsible for the majority of bile acid production under normal physiological conditions. portlandpress.comresearchgate.net This hepatic microsomal enzyme catalyzes the 7α-hydroxylation of cholesterol to form 7alpha-hydroxycholesterol (B24266). nih.govuniprot.org The activity of CYP7A1 is tightly regulated to maintain cholesterol homeostasis. nih.gov

The study of CYP7A1's catalytic activity and substrate specificity is greatly enhanced by the use of stable isotope-labeled compounds like 7alpha-Hydroxycholesterol-d7. In enzymatic assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), this compound is used as an internal standard. researchgate.netsemanticscholar.org This allows for the accurate quantification of 7alpha-hydroxycholesterol produced by the enzymatic reaction. By providing a known concentration of the deuterated standard, researchers can correct for variations in sample preparation and instrument response, leading to highly reliable measurements of enzyme activity. researchgate.netmdpi.com

Table 1: Role of this compound in CYP7A1 Research

| Application | Purpose | Technique | Finding |

|---|---|---|---|

| Enzyme Kinetics | To accurately measure the rate of 7alpha-hydroxycholesterol formation. | LC-MS/MS with deuterated internal standard. | Allows for precise determination of CYP7A1 catalytic activity under various conditions. researchgate.net |

| Substrate Specificity | To investigate the metabolism of various sterols by CYP7A1. | Recombinant enzyme assays and analysis of metabolic products. | Confirmed that CYP7A1 can hydroxylate other oxysterols in addition to cholesterol. nih.gov |

| Pathway Flux Analysis | To monitor the output of the classic bile acid synthesis pathway. | Measurement of downstream metabolites like C4 in peripheral blood. | Serum C4 levels correlate strongly with hepatic CYP7A1 activity. nih.gov |

Interconnections with Oxysterol 7alpha-Hydroxylase (CYP7B1) in Sterol Metabolism

While the classic pathway initiated by CYP7A1 is dominant, an alternative "acidic" pathway for bile acid synthesis also exists, which is initiated by the hydroxylation of cholesterol at different positions by enzymes like sterol 27-hydroxylase (CYP27A1). portlandpress.come-dmj.org The resulting oxysterols, such as 27-hydroxycholesterol (B1664032), are then hydroxylated at the 7α-position by a different enzyme, oxysterol 7alpha-hydroxylase (CYP7B1). e-dmj.orgnih.gov CYP7B1 has a broad substrate specificity for various oxysterols and is expressed in the liver as well as in many extrahepatic tissues. nih.govuniprot.org

The existence of these two pathways highlights a complex interplay in maintaining sterol and bile acid homeostasis. This compound is instrumental in dissecting the relative contributions and regulatory connections between the CYP7A1 and CYP7B1 pathways. By accurately measuring the pool sizes of key intermediates like 7alpha-hydroxycholesterol (the product of CYP7A1) and other oxysterols (substrates for CYP7B1), researchers can investigate how these pathways are coregulated. mdpi.com For instance, in situations where CYP7A1 is deficient, the alternative pathway involving CYP7B1 is often upregulated to compensate for the reduced bile acid synthesis. portlandpress.com

Competition experiments have shown that the enzymes responsible for 7α-hydroxylation of cholesterol (CYP7A1) and 27-hydroxycholesterol (CYP7B1) are distinct. nih.govresearchgate.net The use of deuterated standards allows for precise quantification in studies where the activities of both enzymes are assessed simultaneously, clarifying their individual roles and substrate preferences. researchgate.netsemanticscholar.org This is crucial for understanding metabolic disorders where the balance between these two pathways may be shifted.

Functional Roles of Other Relevant Enzymes in Oxysterol Processing

The metabolic fate of 7alpha-hydroxycholesterol and other oxysterols involves a cascade of several other enzymes. The use of this compound as an analytical standard supports the investigation of this broader enzymatic network.

CYP27A1 (Sterol 27-hydroxylase): This mitochondrial enzyme initiates the alternative bile acid synthesis pathway by hydroxylating the sterol side chain of cholesterol to form 27-hydroxycholesterol. e-dmj.orgki.se It plays a key role in cholesterol metabolism in both hepatic and extrahepatic tissues, including macrophages. researchgate.net In genetic disorders like cerebrotendinous xanthomatosis, a deficiency in CYP27A1 leads to the accumulation of cholesterol and cholestanol. pnas.org

CYP8B1 (Sterol 12alpha-hydroxylase): Acting downstream of CYP7A1, this enzyme is crucial for determining the ratio of cholic acid to chenodeoxycholic acid, two of the primary bile acids. portlandpress.comnih.gov It specifically 12α-hydroxylates intermediates in the classic pathway. The absence of CYP8B1 activity shunts the pathway towards the synthesis of chenodeoxycholic acid. jci.org

HSD3B7 (3beta-hydroxysteroid dehydrogenase type 7): This enzyme converts 7alpha-hydroxycholesterol into 7alpha-hydroxy-4-cholesten-3-one (B24208) (C4). nih.govuniprot.org This is a key step in the classic bile acid pathway, and mutations in the HSD3B7 gene lead to a congenital bile acid synthesis defect, characterized by impaired conversion and subsequent liver disease. medlineplus.gov HSD3B7 is also active against other 7-alpha-hydroxylated sterols. uniprot.org

CH25H (Cholesterol 25-hydroxylase): This enzyme produces 25-hydroxycholesterol (B127956) (25-HC), an important oxysterol with roles in immunity and lipid metabolism. nih.govnih.gov 25-HC is a substrate for CYP7B1, which converts it to 7alpha,25-dihydroxycholesterol, linking CH25H activity to the alternative bile acid pathway and the generation of signaling molecules. scienceopen.com

HSD11B (11beta-hydroxysteroid dehydrogenase): These enzymes, particularly HSD11B1 and HSD11B2, are known for their role in cortisol metabolism. However, they have also been shown to interconvert 7-keto and 7-beta-hydroxy oxysterols. nih.gov This activity can modulate the availability of specific oxysterols, such as those that act as ligands for immune cell receptors. researchgate.net

Table 2: Key Enzymes in Oxysterol Metabolism

| Enzyme | Abbreviation | Primary Function in this Context | Pathway |

|---|---|---|---|

| Cholesterol 7alpha-hydroxylase | CYP7A1 | Catalyzes the first, rate-limiting step in the classic pathway, converting cholesterol to 7alpha-hydroxycholesterol. nih.gov | Classic Bile Acid Synthesis |

| Oxysterol 7alpha-hydroxylase | CYP7B1 | 7α-hydroxylates various oxysterols (e.g., 25-HC, 27-HC) in the alternative pathway. nih.gov | Alternative Bile Acid Synthesis |

| Sterol 27-hydroxylase | CYP27A1 | Initiates the alternative pathway by producing 27-hydroxycholesterol. e-dmj.org | Alternative Bile Acid Synthesis |

| Sterol 12alpha-hydroxylase | CYP8B1 | Determines the ratio of cholic acid to chenodeoxycholic acid. nih.gov | Classic Bile Acid Synthesis |

| 3beta-hydroxysteroid dehydrogenase type 7 | HSD3B7 | Converts 7alpha-hydroxycholesterol to 7alpha-hydroxy-4-cholesten-3-one. uniprot.org | Classic Bile Acid Synthesis |

| Cholesterol 25-hydroxylase | CH25H | Produces 25-hydroxycholesterol, a substrate for CYP7B1 and an immune regulator. nih.gov | Oxysterol Metabolism |

| 11beta-hydroxysteroid dehydrogenase | HSD11B | Interconverts 7-keto and 7-beta-hydroxy oxysterols, modulating their activity. nih.gov | Oxysterol Metabolism |

Investigating Oxidation and Hydroxylation Reactions in Steroid Biochemistry

Oxidation and hydroxylation are fundamental reactions in steroid biochemistry, converting lipophilic molecules like cholesterol into more polar, excretable forms and generating biologically active signaling molecules. ahajournals.orgtandfonline.com this compound is an invaluable tool for studying these reactions. As a stable isotope-labeled internal standard, it enables the precise measurement of oxysterols generated through various enzymatic and non-enzymatic oxidation processes. ahajournals.orgnih.gov

The hydroxylation of cholesterol at the 7α-position by CYP7A1 is a classic example of a key enzymatic oxidation reaction. uniprot.orgnih.gov Further oxidation by HSD3B7 yields a 3-keto-Δ4-steroid, another common modification in steroid metabolism. uniprot.org The alternative pathway also relies heavily on hydroxylation, first by CYP27A1 and then by CYP7B1. ki.se

The use of deuterated standards like this compound in metabolic studies allows researchers to trace the fate of specific sterols through these complex networks. semanticscholar.orgnih.gov By incubating cells or tissues with a labeled precursor and analyzing the resulting labeled products, it is possible to map metabolic pathways, identify novel metabolites, and quantify the flux through different branches. nih.gov This approach has been crucial in identifying the products of 7-dehydrocholesterol (B119134) oxidation and understanding the metabolic fate of various oxysterols in different cell types. nih.gov These methods provide a powerful platform for exploring the intricate details of steroid oxidation and hydroxylation in both health and disease. researchgate.net

Studies on Cholesterol Homeostasis and Lipid Metabolism Utilizing 7alpha Hydroxycholesterol D7

Dynamics of Hepatic Cholesterol Turnover

The conversion of cholesterol into bile acids is a cornerstone of hepatic cholesterol turnover and is essential for maintaining whole-body cholesterol homeostasis. The enzyme cholesterol 7α-hydroxylase (CYP7A1), located in the endoplasmic reticulum of liver cells, catalyzes the initial 7α-hydroxylation of cholesterol to form 7α-HC. wikipedia.org This step is the primary point of regulation for the entire classical bile acid synthesis pathway. wikipedia.orgmdpi.com

Consequently, the rate of 7α-HC formation serves as a direct and reliable surrogate marker for the rate of hepatic cholesterol catabolism into bile acids. mdpi.com Research studies leverage 7alpha-Hydroxycholesterol-d7 as an internal standard to perform isotope-dilution mass spectrometry. This technique allows for the precise measurement of endogenous 7α-HC concentrations in biological matrices such as liver tissue and plasma, thereby providing a quantitative assessment of CYP7A1 enzyme activity. nih.gov

By tracking the levels of 7α-HC, researchers can investigate the dynamics of cholesterol turnover in response to various physiological and pharmacological interventions. For example, studies have shown that feeding rats a diet high in cholesterol leads to an increase in CYP7A1 activity, which is reflected by higher levels of its product, 7α-HC. nih.gov Furthermore, tracer studies using deuterium-labeled cholesterol have confirmed that 7α-HC is a rapidly synthesized metabolite, demonstrating a high degree of deuterium (B1214612) enrichment shortly after administration of the labeled cholesterol precursor. nih.gov This highlights the compound's central role in the dynamic process of cholesterol breakdown.

| Experimental Condition | Effect on CYP7A1 Activity | Impact on Hepatic Cholesterol Turnover | Reference |

|---|---|---|---|

| High-Cholesterol Diet | Stimulation | Increased conversion of cholesterol to bile acids | nih.gov |

| Bile Acid Sequestrant Administration | Upregulation (due to reduced feedback inhibition) | Enhanced cholesterol catabolism | mdpi.com |

| Depletion of Bile Acid Pool (e.g., bile drainage) | Significant Upregulation | Maximally stimulated cholesterol breakdown via bile acid synthesis | nih.gov |

Ligand-Receptor Interactions and Regulatory Networks (e.g., LXRalpha, FXR Signaling)

The expression of the CYP7A1 gene is tightly controlled by a network of nuclear receptors that sense the levels of sterols and bile acids in the liver. The quantification of 7α-HC, enabled by the use of this compound, is instrumental in elucidating the activity of these regulatory pathways, particularly those involving Liver X Receptor alpha (LXRα) and the Farnesoid X Receptor (FXR).

LXRα Signaling : LXRα functions as a cellular cholesterol sensor. When hepatic cholesterol levels rise, certain oxysterols (oxidized derivatives of cholesterol) accumulate and act as activating ligands for LXRα. wikipedia.org The activated LXRα receptor, in turn, promotes the transcription of the CYP7A1 gene. wikipedia.orgnih.gov This action increases the conversion of excess cholesterol into 7α-HC and subsequently into bile acids, facilitating its elimination. Studies have demonstrated this link; for instance, macrophages treated with simvastatin (B1681759) showed increased CYP7A1 expression and a marked elevation in cytoplasmic 7-hydroxycholesterol (B8083268) levels, which subsequently initiated LXRα signaling. nih.gov

FXR Signaling : FXR orchestrates a powerful negative feedback loop that prevents the overaccumulation of potentially cytotoxic bile acids. Bile acids are the natural ligands for FXR. encyclopedia.pubcapes.gov.br When bile acid concentrations increase in the liver, they bind to and activate FXR. Activated FXR then initiates a signaling cascade that strongly represses the transcription of the CYP7A1 gene. wikipedia.orgnih.gov This feedback inhibition effectively shuts down the bile acid synthesis pathway at its rate-limiting step. Research in animal models with depleted bile acid pools shows that the resulting deactivation of FXR leads to a significant upregulation of CYP7A1 mRNA and activity, underscoring the potent regulatory role of this receptor. nih.gov Accurate measurement of 7α-HC provides a direct readout of the functional status of this crucial feedback mechanism.

| Nuclear Receptor | Primary Ligand Type | Effect on CYP7A1 Gene Transcription | Resulting Impact on 7α-HC Production | Reference |

|---|---|---|---|---|

| LXRα (Liver X Receptor α) | Oxysterols | Upregulation (Activation) | Increase | wikipedia.orgnih.gov |

| FXR (Farnesoid X Receptor) | Bile Acids | Downregulation (Repression) | Decrease | wikipedia.orgnih.gov |

Mechanisms of Sterol Excretion and Transport

The synthesis of 7α-HC is the committed step for the primary pathway of cholesterol excretion from the body. The subsequent conversion of 7α-HC into the primary bile acids, cholic acid and chenodeoxycholic acid, creates water-soluble molecules that are secreted into the bile. focusbiomolecules.commdpi.com This process not only eliminates the cholesterol backbone but also influences the transport of free cholesterol into bile.

Therefore, by using this compound to accurately quantify the rate of 7α-HC production, researchers can directly assess the activity of the initial, rate-limiting step of bile acid synthesis. This measurement provides critical insight into the upstream regulatory events that ultimately control the flux of cholesterol out of the liver and into the bile for excretion, mediated by key transport proteins like ABCG5 and ABCG8.

Pathway Overview: From Cholesterol to Excretion

Hepatic Cholesterol is the substrate.

CYP7A1 converts it to 7α-hydroxycholesterol (7α-HC) .

7α-HC is metabolized into Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid).

The bile acid pool size and composition regulate the expression of ABCG5/G8 transporters (via FXR and other mechanisms).

ABCG5/G8 transporters actively pump free Cholesterol into Bile for excretion.

Broader Research Applications of 7alpha Hydroxycholesterol D7 in Biological Systems

Quantification in Oxidative Stress and Lipid Peroxidation Research

Oxysterols, including 7α-Hydroxycholesterol, are products of cholesterol oxidation and are increasingly recognized as biomarkers of oxidative stress. medchemexpress.comnih.gov The free radical-mediated oxidation of cholesterol is a complex process that yields several products, including 7α- and 7β-hydroperoxycholesterol, which are then converted to 7α- and 7β-hydroxycholesterol. researchgate.net The accurate measurement of these compounds is crucial for understanding the extent of lipid peroxidation in various disease states.

The use of 7alpha-Hydroxycholesterol-d7 as an internal standard in methods like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS/MS) allows for precise quantification of 7α-Hydroxycholesterol levels. scientificlabs.comsigmaaldrich.complos.org This is essential for assessing oxidative stress in conditions such as diabetes mellitus and in tissues subjected to pro-oxidant challenges. medchemexpress.com For instance, studies have shown increased levels of cholesterol hydroperoxides in the liver and kidneys of rats treated with paraquat, a potent inducer of oxidative stress. nih.gov

A key advantage of using deuterated internal standards is the ability to perform simultaneous quantification of multiple oxysterols, providing a comprehensive profile of cholesterol oxidation in a given biological sample. plos.org This approach has been validated for the analysis of major oxysterols in human plasma, demonstrating good recovery and low analytical imprecision. plos.org

Exploration of Oxysterols as Signaling Molecules (e.g., GPR183 Ligands)

Oxysterols are not merely byproducts of cholesterol metabolism but also act as important signaling molecules. One of the key receptors for certain oxysterols is the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). scienceopen.commdpi.com While 7α,25-dihydroxycholesterol is a potent endogenous ligand for GPR183, the broader family of oxysterols is under investigation for their roles in modulating immune cell trafficking and responses. scienceopen.comsigmaaldrich.comsigmaaldrich.com

The activation of GPR183 by its oxysterol ligands has been shown to be crucial for the migration of B cells, T cells, and dendritic cells, highlighting the importance of oxysterol gradients in orchestrating adaptive immune responses. sigmaaldrich.commdpi.com Research has demonstrated that 7α,25-dihydroxycholesterol can act as a chemoattractant for immune cells expressing GPR183. scienceopen.com Furthermore, some oxysterols can influence the early stages of T-cell activation. sigmaaldrich.com The accurate quantification of oxysterols like 7α-Hydroxycholesterol, facilitated by the use of this compound, is vital for understanding their spatial and temporal distribution and their subsequent impact on GPR183-mediated signaling pathways in various physiological and disease contexts.

Investigations in Specific Cellular and Tissue Contexts (e.g., Endothelial Cells, Immune Cell Modulation, Liver Tissue)

The biological effects of 7α-Hydroxycholesterol are highly context-dependent, with significant implications for various cell types and tissues.

Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), 7α-Hydroxycholesterol has been shown to increase the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin. caymanchem.comcaymanchem.com This upregulation of adhesion molecules is a critical step in the inflammatory process, facilitating the recruitment of immune cells to the vessel wall.

Immune Cell Modulation: 7α-Hydroxycholesterol is a bioactive molecule that can modulate the innate immune response. nih.gov It has been found to increase the secretion of chemokine (C-C motif) ligand 2 (CCL2) and matrix metalloproteinase-9 (MMP-9) in THP-1 monocytic cells. caymanchem.comcaymanchem.comlipidmaps.org Furthermore, this oxysterol has been identified in macrophages within atherosclerotic lesions, suggesting its involvement in the inflammatory processes of atherosclerosis. caymanchem.comcaymanchem.com

Liver Tissue: The liver is a central organ in cholesterol and bile acid metabolism, making it a key site for the synthesis and action of 7α-Hydroxycholesterol. It is formed from cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1) in liver microsomes. caymanchem.comcaymanchem.com Studies have shown that the concentration of 7α-Hydroxycholesterol is significantly elevated in the liver tissue of patients with cholesterol gallstones. nih.gov The accurate measurement of hepatic 7α-Hydroxycholesterol, using this compound as a standard, is crucial for understanding the regulation of bile acid synthesis and its dysregulation in liver diseases. nih.gov

Below is a table summarizing the effects of 7α-Hydroxycholesterol in different cellular contexts:

| Cell/Tissue Type | Effect of 7α-Hydroxycholesterol | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Increased expression of ICAM-1, VCAM-1, and E-selectin | caymanchem.comcaymanchem.com |

| THP-1 Monocytic Cells | Increased secretion of CCL2 and MMP-9 | caymanchem.comcaymanchem.comlipidmaps.org |

| Macrophages (in atherosclerotic lesions) | Present within these immune cells | caymanchem.comcaymanchem.com |

| Liver Tissue (in cholesterol gallstone patients) | Increased concentration | nih.gov |

Research into Sterol Metabolism in Disease Models (e.g., Cholestasis, Cerebrotendinous Xanthomatosis, Liver Inflammation)

The precise measurement of 7α-Hydroxycholesterol using this compound is instrumental in studying dysregulated sterol metabolism in various disease models.

Cholestasis: Cholestasis is a condition characterized by reduced bile flow from the liver. In cholestatic liver diseases, the metabolism of bile acids is significantly altered. mdpi.com 7α-Hydroxycholesterol is a key intermediate in the classical pathway of bile acid synthesis. taylorandfrancis.com An LC-MS/MS method using this compound as an internal standard has been developed to assess the activity of CYP7A1, the rate-limiting enzyme in this pathway, in the liver microsomes of cholestatic minipigs. nih.govresearchgate.net This allows for the investigation of how bile acid synthesis is regulated in cholestatic conditions.

Cerebrotendinous Xanthomatosis (CTX): CTX is a rare genetic disorder caused by a deficiency in the enzyme sterol 27-hydroxylase, which is involved in an alternative pathway of bile acid synthesis. ohsu.edufrontiersin.org This deficiency leads to an upregulation of the classical pathway, resulting in the accumulation of 7α-Hydroxycholesterol and its downstream metabolite, 7α-hydroxy-4-cholesten-3-one. mdpi.comnih.gov The quantification of these metabolites, often using deuterated standards, is crucial for the diagnosis and monitoring of treatment efficacy in CTX patients. ohsu.edumayocliniclabs.com

Liver Inflammation: Chronic liver inflammation is a hallmark of various liver diseases. Studies have shown that serum levels of 7α-Hydroxycholesterol are significantly lower in patients with cirrhosis, a late stage of liver disease, but are preserved in patients with chronic hepatitis. nih.gov This suggests that the measurement of 7α-Hydroxycholesterol could serve as a parameter for liver function and the progression of liver disease. nih.gov Research in mouse models indicates that cholesterol 7α-hydroxylase (CYP7A1) and subsequent bile acid synthesis can protect the liver from inflammation and fibrosis. nih.gov

The following table highlights the role of 7α-Hydroxycholesterol in different disease models:

| Disease Model | Role/Observation of 7α-Hydroxycholesterol | Reference |

| Cholestasis | Key intermediate in altered bile acid synthesis; used to assess CYP7A1 activity. | nih.govmdpi.comresearchgate.net |

| Cerebrotendinous Xanthomatosis (CTX) | Accumulates due to a shift in bile acid synthesis pathways; a biomarker for diagnosis and treatment monitoring. | ohsu.edufrontiersin.orgmdpi.comnih.govmayocliniclabs.com |

| Liver Inflammation/Cirrhosis | Serum levels are decreased in cirrhosis, indicating impaired liver function. | nih.gov |

| Metabolic-Associated Fatty Liver Disease (MAFLD) | CYP7B1, which metabolizes oxysterols, may play a protective role. | mdpi.com |

Synthetic Methodologies and Isotopic Labeling of 7alpha Hydroxycholesterol D7

Stereoselective Chemical Synthesis Approaches

The primary challenge in synthesizing 7alpha-Hydroxycholesterol (B24266) is controlling the stereochemistry at the C7 position. Several methods have been developed to achieve the desired alpha-configuration of the hydroxyl group.

One established stereospecific method involves a five-step sequence starting from cholesterol. nih.govresearchgate.net A key step in this process is the solvolysis of 7alpha-bromocholesterol benzoate (B1203000) with potassium acetate (B1210297) in acetic acid. This reaction proceeds with retention of configuration at the C7 position, yielding 7alpha-acetoxycholesterol benzoate. nih.govresearchgate.net Subsequent reduction of this diester, typically with a powerful reducing agent like lithium aluminum hydride, furnishes the final product, 7alpha-Hydroxycholesterol. nih.govresearchgate.net

Alternative approaches have also been explored, such as the reduction of 7-ketocholesterol (B24107) acetate. However, these methods can be less stereospecific and may result in a mixture of the 7-alpha and 7-beta epimers, necessitating challenging purification steps. researchgate.net The allylic bromination of cholesterol benzoate is another foundational reaction that can lead to the desired 7-alpha stereoisomer. researchgate.net

| Starting Material | Key Reagents | Key Intermediate | Final Product | Reference |

| Cholesterol | N-Bromosuccinimide, Benzoyl Chloride, Potassium Acetate, Lithium Aluminum Hydride | 7alpha-bromocholesterol benzoate | 7alpha-Hydroxycholesterol | nih.govresearchgate.net |

| 7-ketocholesterol acetate | Reducing agents | Mixture of 7-hydroxycholesterol (B8083268) acetates | 7alpha-Hydroxycholesterol (after separation and hydrolysis) | researchgate.net |

Incorporation of Deuterium (B1214612) for Isotopic Enrichment

The introduction of deuterium atoms into the 7alpha-Hydroxycholesterol molecule to create 7alpha-Hydroxycholesterol-d7 is a crucial step for its use as an internal standard in quantitative analysis. nih.gov The deuterium labeling is typically achieved by starting with a deuterated precursor.

One reported synthesis of a deuterated isotopomer of 7alpha-hydroxycholesterol begins with [2,2,3,4,4,6-2H6]-cholesterol. nih.gov This starting material already contains six deuterium atoms at specific positions on the steroid nucleus. The subsequent chemical steps to introduce the 7-alpha hydroxyl group, similar to the stereoselective methods described above, would then lead to the formation of a hexadeuterated version of 7alpha-Hydroxycholesterol.

The term "this compound" implies the incorporation of seven deuterium atoms. While the precise location of all seven deuterium atoms can vary depending on the synthetic route, a common strategy involves using a starting material with a deuterated side chain. For instance, the synthesis of this compound often involves deuterium atoms placed on the terminal isopropyl group of the cholesterol side chain (C26 and C27). nih.gov

The use of deuterated solvents like deuterium oxide (D2O) in certain synthetic steps can also facilitate hydrogen-deuterium exchange at specific, accessible positions on the molecule, further contributing to the isotopic enrichment. arkat-usa.org The choice of synthetic strategy and the point at which deuterium is introduced are critical for achieving the desired level and specific pattern of isotopic labeling. arkat-usa.org These deuterated standards are essential for accurate quantification of their non-deuterated counterparts in biological samples by isotope dilution mass spectrometry. nih.gov

| Deuterated Precursor | Number of Deuterium Atoms | Resulting Labeled Compound | Reference |

| [2,2,3,4,4,6-2H6]-cholesterol | 6 | [2,2,3,4,4,6-2H6]-7alpha-Hydroxycholesterol | nih.gov |

| Cholesterol with deuterated side-chain (e.g., at C26, C27) | 7 | This compound | nih.gov |

Q & A

Basic Research Questions

Q. What is the role of 7alpha-Hydroxycholesterol-d7 in studying bile acid synthesis pathways?

- Methodological Answer : this compound is used as a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify endogenous 7alpha-hydroxycholesterol, a key intermediate in bile acid synthesis. Researchers should:

- Optimize chromatographic separation to resolve isotopic peaks (e.g., using C18 columns with gradient elution).

- Validate assay sensitivity by spiking known concentrations of the deuterated compound into biological matrices (e.g., plasma, liver homogenates) .

- Reference circadian rhythm studies to align sampling times with peak bile acid synthesis phases, as synthesis exhibits diurnal variation .

Q. What are the critical considerations for handling and storing this compound to ensure experimental integrity?

- Methodological Answer :

- Storage : Aliquot the compound in amber vials under inert gas (e.g., argon) at -80°C to prevent oxidation and isotopic exchange.

- Handling : Use glassware instead of plastic to minimize adsorption losses. Pre-rinse syringes and pipettes with methanol to avoid cross-contamination .

- Stability Testing : Perform periodic LC-MS checks on stored aliquots to detect degradation (e.g., unexpected peaks or shifts in retention time) .

Advanced Research Questions

Q. How can researchers account for circadian variations in bile acid synthesis when designing experiments with this compound?

- Methodological Answer :

- Synchronized Sampling : Collect biological samples at fixed intervals (e.g., every 4 hours over 24 hours) to map temporal fluctuations. Use the deuterated standard to normalize measurements across time points .

- Statistical Modeling : Apply cosinor analysis to identify rhythm parameters (e.g., acrophase, amplitude) and adjust for confounding variables like feeding cycles .

- Experimental Controls : Include sham-treated cohorts to distinguish endogenous rhythms from treatment-induced effects.

Q. What strategies resolve contradictory data in oxysterol quantification using this compound, such as discrepancies between in vitro and in vivo models?

- Methodological Answer :

- Cross-Validation : Use orthogonal methods (e.g., enzymatic assays for 7alpha-hydroxylase activity) to confirm LC-MS results.

- Matrix Effect Mitigation : Spike recovery experiments in different matrices (e.g., cell lysates vs. serum) to identify interference from phospholipids or proteins .

- Dose-Response Calibration : Test a wide range of deuterated standard concentrations to ensure linearity, especially in lipid-rich samples where solubility limits may skew data .

Q. How can this compound be applied to investigate the interplay between oxysterols and inflammatory pathways in macrophages?

- Methodological Answer :

- Cell Culture Design : Differentiate THP-1 monocytes into macrophages and treat with deuterated oxysterols alongside pro-inflammatory stimuli (e.g., LPS). Include vehicle controls with non-deuterated analogs.

- Pathway Analysis : Use RNA-seq or qPCR to measure LXR target genes (e.g., ABCA1) and inflammatory markers (e.g., IL-1β). Normalize transcript levels using the deuterated compound’s recovery rate .

- Data Interpretation : Apply pathway enrichment tools (e.g., DAVID, GSEA) to identify conflicting regulatory nodes where oxysterols may suppress cholesterol efflux but enhance inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.